Product packaging for Methyl 3-ethoxy-4-methoxybenzoate(Cat. No.:CAS No. 97966-31-9)

Methyl 3-ethoxy-4-methoxybenzoate

Cat. No.: B2367940
CAS No.: 97966-31-9
M. Wt: 210.229
InChI Key: PCDOQKFPBWQJCT-UHFFFAOYSA-N
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Description

Contextualization within Benzoic Acid Derivatives and Alkoxy-substituted Aromatics

As a derivative of benzoic acid, Methyl 3-ethoxy-4-methoxybenzoate (B13718746) belongs to a large and significant class of organic compounds. Benzoic acid and its derivatives are widespread in nature and serve as crucial precursors in the chemical synthesis of a multitude of active molecules. preprints.orgresearchgate.net The benzoic acid scaffold is a fundamental building block in the creation of various synthetic bioactive compounds. researchgate.net

The presence of alkoxy groups (in this case, ethoxy and methoxy) classifies it as an alkoxy-substituted aromatic. These compounds are a focal point of study due to the profound influence these substituents have on the reactivity and properties of the aromatic ring. acs.org The substitution of a hydrogen atom in a hydrocarbon with an alkoxy group results in the formation of ethers. ncert.nic.in

Significance of the Ethoxy and Methoxy (B1213986) Substituents in Aromatic Systems

The ethoxy and methoxy groups are electron-donating groups. orgosolver.com Through resonance, they increase the electron density of the benzene (B151609) ring, particularly at the ortho and para positions relative to themselves. youtube.comyoutube.com This activation makes the aromatic ring more susceptible to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic compounds. orgosolver.com

The presence of two adjacent alkoxy groups can also lead to specific steric and electronic interactions that can influence the regioselectivity of further chemical transformations. The interplay between the electron-donating nature of these groups and their spatial arrangement is a key factor in dictating the compound's reactivity and its utility as a synthetic intermediate.

Overview of Research Trajectories for Methyl 3-ethoxy-4-methoxybenzoate and Related Compounds

Research involving this compound and its structural relatives primarily revolves around their use as intermediates in organic synthesis. For instance, a structurally similar compound, methyl 3-hydroxy-4-methoxybenzoate, has been utilized as a starting material in a novel synthesis of gefitinib (B1684475), an antineoplastic agent. mdpi.comnih.gov This synthesis involves a sequence of reactions including alkylation, nitration, reduction, and cyclization. mdpi.comnih.gov

Furthermore, related hydroxybenzoic acid derivatives are extensively used in medicinal chemistry, natural product synthesis, and biochemical studies. pubcompare.ai For example, a series of benzoic acid derivatives were synthesized and evaluated for their potential as influenza neuraminidase inhibitors. acs.org The synthesis of various substituted benzoic acid derivatives often serves as a strategy to develop new therapeutic agents. acs.org The crystal structures of related compounds, such as methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate and methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate, have been determined, providing valuable insights into their three-dimensional conformations. researchgate.netresearchgate.net These structural studies are crucial for understanding the molecule's physical properties and how it interacts with other molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O4 B2367940 Methyl 3-ethoxy-4-methoxybenzoate CAS No. 97966-31-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-ethoxy-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-4-15-10-7-8(11(12)14-3)5-6-9(10)13-2/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDOQKFPBWQJCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for Methyl 3 Ethoxy 4 Methoxybenzoate

Established Synthetic Pathways to Methyl 3-ethoxy-4-methoxybenzoate (B13718746)

The primary methods for synthesizing methyl 3-ethoxy-4-methoxybenzoate involve the modification of substituted benzoates or benzoic acids. These methods include alkylation of hydroxyl groups and esterification of carboxylic acids.

Alkylation Reactions of Hydroxy- and Methoxy-substituted Benzoates

Alkylation reactions are a cornerstone in the synthesis of this compound, typically starting from a precursor containing a hydroxyl group that is subsequently ethoxylated.

The synthesis can commence from a dihydroxybenzoic acid precursor. This involves a sequential process where one hydroxyl group is first methylated and the other is then ethoxylated. The order of these steps is crucial for achieving the desired substitution pattern.

A common and direct method involves the ethoxylation of methyl 3-hydroxy-4-methoxybenzoate. mdpi.comnih.gov This reaction is typically carried out in the presence of a base and an ethylating agent, such as bromoethane (B45996). google.com The alkaline conditions are essential for deprotonating the hydroxyl group, thereby forming a more nucleophilic phenoxide ion that readily attacks the electrophilic ethyl group of bromoethane.

A specific example of this approach is the reaction of methyl 3-hydroxy-4-methoxybenzoate with bromoethane in the presence of potassium carbonate in a solvent like dimethylformamide (DMF). mdpi.com The mixture is heated to facilitate the reaction, leading to the formation of this compound. mdpi.com A similar transformation can be applied to the synthesis of 3-ethoxy-4-methoxybenzaldehyde (B45797) from isovanillin (B20041), where bromoethane is used as the ethylating agent in the presence of sodium hydroxide (B78521) and a phase-transfer catalyst like benzyltriethylammonium chloride, achieving a high yield. google.com In one documented procedure, this method resulted in a 94.8% yield of the desired product. google.com

Reaction Conditions for Ethoxylation of Isovanillin:

ReactantsBaseCatalystSolventTemperatureReaction TimeYield
Isovanillin, BromoethaneSodium HydroxideBenzyltriethylammonium chlorideWater25°C4 hours94.8%
Isovanillin, BromoethanePotassium CarbonateTetrabutylammonium fluoride (B91410)Water25°C4 hours95.1%

This table is based on the synthesis of the analogous aldehyde, 3-ethoxy-4-methoxybenzaldehyde, and illustrates the typical conditions for such ethoxylation reactions. google.com

To ensure regioselectivity, especially when dealing with molecules containing multiple hydroxyl groups, a silyl-protected route can be employed. This strategy involves the temporary protection of one or more hydroxyl groups with a silyl (B83357) ether, allowing for the selective alkylation of the unprotected hydroxyl group. While specific details for the synthesis of this compound using this method are not extensively documented in the provided results, it represents a standard and effective technique in organic synthesis for achieving high regioselectivity.

Esterification of Substituted Benzoic Acids

An alternative strategy for the synthesis of this compound is the esterification of 3-ethoxy-4-methoxybenzoic acid. This reaction typically involves treating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The process is a classic Fischer esterification.

Generally applicable processes for preparing methyl carboxylates involve alkylating the salts of the corresponding carboxylic acids with agents like dimethyl sulphate. google.com This method is valuable for producing intermediates for various applications. google.com

Alternative Synthetic Approaches and Comparative Analysis

Other synthetic routes can be envisioned, starting from different precursors. For instance, a process for preparing aromatic methyl methoxycarboxylates has been developed which involves the methylation of a mixture of a hydroxybenzoic acid and a methoxybenzoic acid. google.com This suggests that a mixture of 3-ethoxy-4-hydroxybenzoic acid and 3-ethoxy-4-methoxybenzoic acid could potentially be methylated to produce the target compound.

In a broader context, the synthesis of related compounds, such as gefitinib (B1684475), has started from methyl 3-hydroxy-4-methoxybenzoate. mdpi.com This multi-step synthesis involves an initial alkylation, followed by nitration, reduction, cyclization, and other transformations. mdpi.com While the end product is different, the initial alkylation step is directly relevant to the synthesis of this compound. mdpi.com

Green Chemistry Principles in this compound Synthesis

Modern synthetic strategies for this compound increasingly incorporate green chemistry principles to minimize environmental impact. An exemplary approach involves the ethoxylation of a precursor like isovanillin, which can be designed as an environmentally friendly green synthesis process. google.com Such methods are characterized by simple and safe operations, easy separation of products, and straightforward management of waste products, avoiding the need for specialized equipment or harsh conditions like high pressure or vacuum. google.com

A key aspect of green synthesis for this compound is the utilization of water as a reaction solvent, which presents a more sustainable alternative to traditional organic solvents like Dimethylformamide (DMF). google.commdpi.com One documented method involves dissolving a precursor, such as isovanillin, and an alkali like sodium hydroxide or potassium carbonate in water. google.com The ethoxylating agent, bromoethane, is then introduced to the aqueous mixture to perform the reaction. google.com This approach simplifies the work-up process and reduces the environmental burden associated with volatile and often toxic organic solvents.

To improve reaction rates and yields, particularly in multiphasic systems like aqueous-organic reactions, phase-transfer catalysts are employed. google.com These catalysts facilitate the transfer of reactants between the aqueous and organic phases, enhancing the efficiency of the ethoxylation process.

Several phase-transfer catalysts have been proven effective, including:

Tetrabutylammonium fluoride (TBAF) google.comgoogle.com

Tetrabutylammonium bromide google.comgoogle.com

Benzyltriethylammonium chloride google.comgoogle.com

Polyethylene glycol google.com

Tetrabutylammonium fluoride, a moderately basic and highly soluble salt in organic solvents, is particularly noteworthy. google.comnih.gov In a documented synthesis of the related compound 3-ethoxy-4-methoxybenzaldehyde from isovanillin in an aqueous solution of potassium carbonate, the addition of TBAF as a catalyst resulted in a product yield of 95.1% with a purity of 99.8% after stirring at room temperature for four hours. google.com TBAF is known to be an efficient catalyst for various organic reactions under mild, operationally simple conditions. nih.gov

The table below summarizes a high-yield, green synthetic route for a closely related precursor, demonstrating the effectiveness of these principles.

Starting MaterialReagentsSolventCatalystConditionsProductYieldPuritySource
IsovanillinBromoethane, Potassium CarbonateWaterTetrabutylammonium Fluoride25 °C, 4 hours3-ethoxy-4-methoxybenzaldehyde95.1%99.8% google.com

Purification and Characterization of Synthetic Intermediates and Final Product

The purification and characterization of this compound and its synthetic intermediates are crucial for ensuring product quality. Purification techniques are often straightforward, aligning with green chemistry goals. In aqueous-based syntheses, the product can often be isolated as a solid directly from the reaction mixture by simple suction filtration and then washed with water. google.commdpi.com For reactions run in organic solvents, purification may involve removing the solvent via distillation, followed by extraction with a different solvent like ethyl acetate, and washing the organic layer with solutions such as saturated sodium bicarbonate and brine. mdpi.comresearchgate.net

A comprehensive suite of analytical methods is used to confirm the identity and purity of the final product and its intermediates. These methods include:

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compounds. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to elucidate the molecular structure. mdpi.comnih.gov

Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern of the synthesized compounds. mdpi.comnih.gov

Thin-Layer Chromatography (TLC): Used for monitoring the progress of a reaction. researchgate.net

The physical properties of the final product are also characterized.

PropertyValueSource
Molecular FormulaC₁₁H₁₄O₄ chemsynthesis.comlookchem.com
Molecular Weight210.23 g/mol chemsynthesis.comlookchem.com
Melting Point81-83 °C lookchem.com
Boiling Point (Predicted)300.1±22.0 °C lookchem.com
Density (Predicted)1.095±0.06 g/cm³ lookchem.com

Scale-up Considerations and Industrial Viability of Synthetic Routes

The industrial viability of a synthetic route for this compound hinges on its cost-effectiveness, safety, and scalability. The green chemistry approach using aqueous phase ethoxylation is particularly advantageous for large-scale production. google.com The simplicity of the reaction—often requiring only stirring at room temperature—and the use of simple equipment without the need for high-pressure or high-vacuum conditions make the process industrially attractive. google.com

Furthermore, the ease of product separation through filtration reduces both the time and cost associated with downstream processing. google.com The use of water as a solvent and the high efficiency afforded by phase-transfer catalysts contribute to a process that is not only environmentally responsible but also economically feasible. The reported commercial mass production of this compound suggests that viable industrial-scale synthetic routes have been successfully implemented. lookchem.com

Chemical Reactivity and Transformation Mechanisms

Hydrolysis Reactions of the Ester Group

The ester linkage in Methyl 3-ethoxy-4-methoxybenzoate (B13718746) is susceptible to hydrolysis, a reaction that involves splitting by water, under either acidic or basic conditions to yield 3-ethoxy-4-methoxybenzoic acid and methanol (B129727). libretexts.orgquora.com This transformation is a cornerstone of ester chemistry.

Acid-catalyzed Hydrolysis Mechanisms

Acid-catalyzed hydrolysis of esters is a reversible process. chemistrysteps.comchemguide.co.uk For Methyl 3-ethoxy-4-methoxybenzoate, the reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, typically a strong mineral acid in an aqueous solution. perlego.comstudysmarter.co.uk This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. chemistrysteps.comchemguide.co.uk

The mechanism proceeds through the following key steps:

Protonation: The carbonyl oxygen is protonated by a hydronium ion (H₃O⁺). chemguide.co.uk

Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. chemistrysteps.com

Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester.

Elimination: The alcohol moiety (methanol) is eliminated, and the carbonyl group is reformed.

Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst. chemguide.co.uk

Due to the reversible nature of this reaction, it is often driven to completion by using a large excess of water. chemistrysteps.comchemguide.co.uk

Base-catalyzed Hydrolysis Mechanisms

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction. chemistrysteps.commasterorganicchemistry.com The process is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the ester. masterorganicchemistry.comstudysmarter.co.uk This is generally a more efficient method for ester hydrolysis compared to the acid-catalyzed route. chemistrysteps.com

The mechanism involves these stages:

Nucleophilic Addition: A hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

Elimination: The tetrahedral intermediate collapses, eliminating the methoxide (B1231860) ion (CH₃O⁻) as the leaving group and forming the carboxylic acid. masterorganicchemistry.com

Deprotonation: The newly formed carboxylic acid has an acidic proton (pKa ~4-5) which is rapidly deprotonated by the strongly basic methoxide ion or another hydroxide ion present in the medium. This acid-base reaction forms a carboxylate salt and methanol, driving the reaction to completion and making it irreversible. chemistrysteps.commasterorganicchemistry.com

Studies on substituted methyl benzoates have shown that electron-donating groups, such as the 4-methoxy group, tend to increase the stability of the ester towards hydrolysis, resulting in a longer half-life compared to unsubstituted methyl benzoate (B1203000). The ethoxy group at the 3-position would also contribute to this deactivation.

Table 1: Hydrolysis of this compound
Reaction TypeCatalystKey Mechanistic FeatureProductsReversibility
Acid-Catalyzed HydrolysisStrong Acid (e.g., H₂SO₄, HCl)Protonation of carbonyl oxygen, formation of tetrahedral intermediate. chemguide.co.ukstudysmarter.co.uk3-ethoxy-4-methoxybenzoic acid, MethanolReversible chemistrysteps.com
Base-Catalyzed Hydrolysis (Saponification)Strong Base (e.g., NaOH, KOH)Nucleophilic attack by OH⁻, irreversible deprotonation of the resulting carboxylic acid. masterorganicchemistry.comSalt of 3-ethoxy-4-methoxybenzoic acid, MethanolIrreversible chemistrysteps.com

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on this compound can be considered at two main sites: the aromatic ring and the alkoxy substituents.

Role of Ethoxy and Methoxy (B1213986) Groups in Reactivity and Selectivity

The ethoxy and methoxy groups are electron-donating groups (EDGs). numberanalytics.com In the context of nucleophilic aromatic substitution (SNAr), these groups deactivate the aromatic ring. SNAr reactions typically require the presence of strong electron-withdrawing groups (EWGs) to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack. numberanalytics.combyjus.com Since this compound possesses two EDGs, it is generally unreactive towards typical SNAr reactions where a leaving group on the ring would be displaced by a nucleophile.

However, the alkoxy groups themselves can be targets of nucleophilic attack, leading to dealkylation. A process for the preparation of isovanillin (B20041) involves the selective de-ethylation of the related compound, 3-ethoxy-4-methoxybenzaldehyde (B45797), using a strong acid. google.com This suggests that under certain conditions, the ethoxy group can be selectively cleaved in the presence of the methoxy group. This type of reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack on the ethyl group.

Specificity of Para-Methoxy Group Stability

In electrophilic aromatic substitution, the methoxy group is a strong activating, ortho-, para-director due to its ability to donate a lone pair of electrons and stabilize the carbocation intermediate through resonance. youtube.commasterorganicchemistry.comkhanacademy.org This resonance stabilization is most effective when the substituent is at the ortho or para position. masterorganicchemistry.com

While the compound is deactivated for SNAr, the relative stability of the alkoxy groups can be considered. The stability of the para-methoxy group is notable. In the dealkylation of 3-ethoxy-4-methoxybenzaldehyde, it is the ethoxy group at the 3-position that is cleaved, not the methoxy group at the 4-position. google.com This selectivity can be attributed to a combination of steric and electronic factors. The para-methoxy group's oxygen lone pair is in conjugation with the carbonyl group (in the related aldehyde) or the ester group, which can influence its reactivity profile. The stability of the para-methoxy group is a known phenomenon in various aromatic compounds. researchgate.netresearchgate.net

Oxidation Reactions of the Aromatic Ring and Alkoxy Substituents

The oxidation of this compound can target the aromatic ring or the side-chain alkoxy groups.

The benzene (B151609) ring itself is generally resistant to oxidation due to its aromatic stability. youtube.com Strong oxidizing agents under harsh conditions, such as hot, concentrated potassium permanganate (B83412), can lead to the cleavage of the aromatic ring. libretexts.org

The alkoxy groups (methoxy and ethoxy) are more susceptible to oxidation than the ring. Oxidation of ethers can occur, but it typically requires specific reagents. For example, oxidation at the carbon adjacent to the ether oxygen can occur. In the context of this molecule, this could potentially lead to the formation of formates or other degradation products, though such reactions are not commonly reported for this specific compound under standard conditions. More vigorous oxidation would likely lead to cleavage of the ether bonds.

It is also known that alkyl groups on an aromatic ring can be oxidized to carboxylic acids. researchgate.net However, this compound lacks such an alkyl group directly attached to the ring.

Products of Oxidation (e.g., Diols, Dicarboxylic Acid Derivatives)

Detailed studies specifically documenting the oxidation of this compound to form diols or dicarboxylic acid derivatives are not extensively available in the reviewed literature. However, based on general principles of organic chemistry, the oxidation of aromatic compounds can proceed through different pathways depending on the reagents and conditions used.

Potent oxidizing agents can lead to the degradation of the benzene ring. Under such harsh conditions, the aromatic ring could be cleaved to yield dicarboxylic acid derivatives. Conversely, milder and more selective oxidation might target the ethoxy and methoxy substituents. For instance, the oxidation of lignin (B12514952) model compounds, which share structural similarities, can break down ether linkages and generate new functional groups such as aldehydes, ketones, and carboxylic acids. nih.gov Over-oxidation is a common challenge in these reactions, potentially leading to a mixture of products or complete degradation of the starting material. nih.gov

Influence of Oxidizing Agents and Conditions

The outcome of an oxidation reaction is critically dependent on the choice of oxidizing agent and the reaction conditions.

Strong Oxidizing Agents: Reagents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under acidic and heated conditions are capable of oxidizing the alkyl side chains of a benzene ring to carboxylic acids. However, for this compound, the ether linkages of the ethoxy and methoxy groups present a different type of reactivity.

Selective Oxidants: Milder or more specialized oxidizing agents would be required to achieve selective transformations. For example, in the oxidation of related lignin models, polyoxometalates have been used as catalysts. nih.gov These catalysts can facilitate the reaction under specific temperature and time conditions to maximize the conversion of the substrate while potentially minimizing over-oxidation. nih.gov The reaction temperature is a crucial variable; exothermic oxidation processes may require lower temperatures to prevent a slowdown in the reaction rate. nih.gov

Reduction Reactions of the Ester Group to Alcohols

The ester functional group of this compound can be reduced to a primary alcohol, yielding (3-ethoxy-4-methoxyphenyl)methanol. The choice of reducing agent is crucial for the success and selectivity of this transformation.

Lithium aluminum hydride (LiAlH₄) is a powerful and non-selective reducing agent capable of readily reducing esters to alcohols. harvard.edu However, its high reactivity requires careful handling. Lithium borohydride (B1222165) (LiBH₄) is a milder alternative, commonly used for the selective reduction of esters in the presence of other functional groups like carboxylic acids or amides. harvard.edu

Sodium borohydride (NaBH₄) is generally considered too mild to reduce esters under standard conditions. sci-hub.se However, at elevated temperatures (e.g., 162°C in a solvent like diglyme), it can reduce aromatic esters. sci-hub.seresearchgate.net The presence of electron-releasing groups on the aromatic ring, such as the ethoxy and methoxy groups in the target molecule, can decrease the reactivity of the ester's carbonyl group. sci-hub.seresearchgate.net In such cases, the reduction with NaBH₄ may require the addition of a catalyst, such as lithium chloride (LiCl), to proceed effectively. sci-hub.seresearchgate.net

Table 1: Comparison of Reducing Agents for Ester Reduction

Reducing Agent Typical Conditions Selectivity Notes
Lithium Aluminum Hydride (LiAlH₄) Ether or THF, 0°C to room temp. Low (reduces many functional groups) Powerful and highly reactive; requires anhydrous conditions. harvard.edu
Lithium Borohydride (LiBH₄) THF or Ether High (selective for esters over acids) Milder and safer than LiAlH₄. harvard.edu
Sodium Borohydride (NaBH₄) High temp. (e.g., 162°C in diglyme) Moderate Generally unreactive with esters at room temperature. sci-hub.se Reactivity can be enhanced with additives like LiCl for electron-rich esters. sci-hub.seresearchgate.net

Transesterification Reactions of the Methyl Ester Group

Transesterification is a fundamental reaction of esters where the alkoxy group is exchanged with an alcohol. This reaction is typically catalyzed by an acid or a base.

General Mechanism:

Base-Catalyzed: A strong base (e.g., sodium methoxide) deprotonates the incoming alcohol to form a nucleophilic alkoxide, which then attacks the electrophilic carbonyl carbon of the ester.

Acid-Catalyzed: An acid protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to attack by a neutral alcohol molecule.

While specific literature on the transesterification of this compound was not prominent in the search results, this reaction is a standard conversion. For example, reacting it with ethanol (B145695) in the presence of an acid or base catalyst would yield Ethyl 3-ethoxy-4-methoxybenzoate and methanol. It has also been noted that under certain harsh reductive conditions, such as using NaBH₄ in diglyme (B29089) at high temperatures, side reactions involving solvent fragmentation can lead to transesterification products. researchgate.net

Electrophilic Aromatic Substitution Reactions

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating ethoxy and methoxy groups.

Nitration is a classic example of electrophilic aromatic substitution. For compounds similar to this compound, such as methyl benzoate, nitration is typically achieved using a "nitrating mixture" of concentrated nitric acid and concentrated sulfuric acid. rsc.orgyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺). aiinmr.comyoutube.com

The reaction is highly exothermic, and the temperature is usually kept low (e.g., below 15°C) to prevent multiple nitrations and side reactions. youtube.comyoutube.com The nitronium ion is then attacked by the nucleophilic π-electron system of the aromatic ring, leading to the substitution of a hydrogen atom with a nitro group (-NO₂). aiinmr.com

The rate and position (regioselectivity) of electrophilic substitution on the aromatic ring are dictated by the electronic properties of the existing substituents.

Activating Groups: The 3-ethoxy and 4-methoxy groups are strong activating groups due to their ability to donate electron density to the ring via resonance. They are ortho- and para-directors. libretexts.org

Deactivating Group: The 1-methyl ester group (-COOCH₃) is a deactivating group because the carbonyl group withdraws electron density from the ring. It is a meta-director. rsc.orglibretexts.org

In this compound, the powerful activating and directing effects of the two alkoxy groups dominate over the deactivating effect of the ester group. libretexts.org Therefore, substitution will occur at positions that are ortho or para to the alkoxy groups.

Table 2: Analysis of Regioselectivity for Electrophilic Substitution

Position Relationship to Substituents Predicted Reactivity Rationale
2 ortho to -OEt, meta to -COOCH₃ Favored Activated by the ethoxy group and directed meta by the ester group.
5 ortho to -OMe, para to -COOCH₃ Favored Strongly activated by the methoxy group. The para-directing effect from the ester is not relevant as it's a meta-director.

The combined directing effects of the ethoxy and methoxy groups strongly favor substitution at positions 2, 5, and 6. The position meta to the ester (positions 2 and 6) aligns with the ortho/para direction of the activating groups, making these sites particularly reactive. Position 6 is likely the most favored site for an incoming electrophile due to the combined ortho activation from the methoxy group and para activation from the ethoxy group.

Computational Modeling of Reaction Mechanisms

In modern chemical research, computational modeling has emerged as an indispensable tool for investigating reaction mechanisms at a molecular level. These theoretical approaches provide profound insights into the intricate electronic and structural changes that occur during a chemical transformation. By simulating reaction pathways, researchers can predict the feasibility of a reaction, identify transient intermediates, and elucidate the energetic landscape of the transformation. This section delves into two powerful computational methodologies, Density Functional Theory (DFT) and Bonding Evolution Theory (BET), and their application in understanding the reactivity of molecules. While direct computational studies on this compound are not extensively documented in the public domain, the principles of these methods can be illustrated through their application to structurally related compounds.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become one of the most popular and versatile methods in computational chemistry due to its favorable balance between accuracy and computational cost. DFT calculations can be employed to determine a wide range of molecular properties and to map out the potential energy surface of a reaction, thereby revealing the most probable reaction pathway.

Key aspects of a molecule's reactivity that can be elucidated through DFT calculations include:

Optimized Molecular Geometry: DFT is used to find the lowest energy structure of a molecule, providing accurate bond lengths and angles.

Electronic Properties: It allows for the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): MEP maps reveal the electron density distribution around a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are crucial for predicting how a molecule will interact with other reagents.

Thermodynamic Properties: DFT can be used to calculate thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy, which are essential for predicting the spontaneity and equilibrium of a reaction.

Transition State Searching: A key application of DFT is the location of transition state structures, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a critical factor in reaction kinetics.

A study on a related compound, 3-Methyl-4-[3-ethoxy-(2-p-metilbenzenesulfonyloxy)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one, demonstrates the utility of DFT in characterizing a new molecule. researchgate.netdergipark.org.trdergipark.org.tr In this research, DFT calculations with the B3LYP functional and 6-31G(d,p) basis set were used to optimize the molecular structure and to calculate various parameters. researchgate.netdergipark.org.tr The table below summarizes some of the key findings from this representative DFT study.

ParameterDescriptionIllustrative Finding from a DFT Study on a Related Compound
HOMO Energy Energy of the highest occupied molecular orbital; related to the ability to donate electrons.The HOMO-LUMO energies and energy difference were calculated to determine electronic parameters. researchgate.netdergipark.org.tr
LUMO Energy Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.Three-dimensional images of HOMO and LUMO were generated. researchgate.net
Energy Gap (ΔE) The difference in energy between the HOMO and LUMO; indicates chemical reactivity.The energy difference was used to find various electronic parameters. researchgate.net
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface; identifies reactive sites.The MEP surface map was used to determine the nucleophilic and electrophilic regions of the molecule. researchgate.netdergipark.org.tr
Thermodynamic Properties Calculated values for enthalpy, entropy, and Gibbs free energy.Thermodynamic properties, Mulliken atomic charges, geometric properties, dipole moments, and total energy were calculated. researchgate.netdergipark.org.tr

This table is illustrative of the types of data generated in a DFT study and is based on findings for a structurally related compound, not this compound itself.

Similarly, a DFT study on 4-bromo-3-(methoxymethoxy) benzoic acid at the B3LYP/6-311++G(d,p) level of theory was conducted to determine its structure and various molecular parameters. researchgate.net This study also investigated the influence of solvent on reactivity parameters using the Polarizable Continuum Model (PCM). researchgate.net

Bonding Evolution Theory (BET) is a method for analyzing the changes in chemical bonding along a reaction pathway. It provides a detailed description of the bond-forming and bond-breaking processes that occur during a chemical reaction. BET is typically used in conjunction with DFT or other quantum chemical methods that provide the electron density at various points along the reaction coordinate.

The core idea behind BET is the topological analysis of the electron localization function (ELF). The ELF is a measure of the probability of finding an electron pair in a given region of space. By analyzing the changes in the topology of the ELF along the reaction path, BET can identify the exact points where chemical bonds are broken and formed. This allows for a much more detailed and nuanced understanding of the reaction mechanism than can be obtained from simply looking at the structures of the reactants, products, and transition states.

A study on the intramolecular Diels-Alder (IMDA) reaction of (2E,4Z,6Z)-2(allyloxy)cycloocta-2,4,6-trien-1-one illustrates the power of BET in unraveling complex reaction mechanisms. mdpi.com In this work, BET analysis at the DFT level (M05-2X functional with the cc-pVTZ basis set) was used to understand the bond breaking and forming events. mdpi.com The study found that the reaction could proceed through three different pathways, and BET was able to characterize the sequence of electronic rearrangements for each. mdpi.com

The key steps in a BET analysis include:

Calculation of the Reaction Pathway: The minimum energy path for the reaction is calculated using a suitable quantum chemical method, such as DFT.

Calculation of the Electron Localization Function (ELF): The ELF is calculated for a series of points along the reaction pathway.

For instance, in the study of the IMDA reaction, the nih.govnih.gov sigmatropic rearrangement of the starting material was described by four distinct SSDs. mdpi.com These domains corresponded to:

The breaking of a C-O bond.

The reorganization of the electron density, creating two carbon-centered basins.

The formation of a new C-C single bond through the merger of these two basins. mdpi.com

This level of detail provided by BET allows for a deep understanding of the electronic choreography of the reaction.

Derivatives and Analogues of Methyl 3 Ethoxy 4 Methoxybenzoate

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural modifications influence the biological activity of a compound. For derivatives of methyl 3-ethoxy-4-methoxybenzoate (B13718746), these studies have provided key insights into the roles of different functional groups.

The biological activity of derivatives is highly dependent on the nature and position of substituents on the aromatic ring. Engineering these substituents can dramatically alter a compound's efficacy and selectivity. For instance, in a series of 3-methoxy-4-(piperidin-4-yl)oxy benzamides, which share a similar core with methyl 3-ethoxy-4-methoxybenzoate, the choice of the amide moiety was critical for inhibitory activity against the presynaptic choline (B1196258) transporter (CHT). nih.gov Benzylic heteroaromatic amide moieties were found to be the most potent. nih.gov

Similarly, studies on thiazolo[3,2-a]pyrimidine derivatives, which can be synthesized from related methoxy-substituted precursors, have shown that substituents play a vital role in their cytotoxic and antioxidant activities. nih.gov The presence of a chlorine substituent on the aromatic ring of one such derivative resulted in the highest cytotoxic effect against a cancer cell line. nih.gov In another study, 2-hydroxy-3-methoxybenzylidenethiazolo[3,2-a]pyrimidines with a 3-nitrophenyl substituent at the C5 position demonstrated high efficacy against M-HeLa cervical adenocarcinoma cells. mdpi.com This highlights how specific electron-withdrawing or halogen groups can be engineered to enhance bioactivity.

Table 1: Influence of Substituents on Bioactivity
Derivative ClassSubstituent ModificationObserved Impact on BioactivityReference
3-Methoxy-4-(piperidin-4-yl)oxy BenzamidesBenzylic heteroaromatic amide moietiesMost potent inhibitors of choline transporter (CHT) nih.gov
Thiazolo[3,2-a]pyrimidinesChlorine substituent on the aromatic ringHighest cytotoxic effect (IC50 = 6.26±0.6 μM) nih.gov
2-Hydroxy-3-methoxybenzylidenethiazolo[3,2-a]pyrimidines3-Nitrophenyl substituent at C5High efficacy against M-HeLa cells mdpi.com

Alkoxy groups, such as the ethoxy and methoxy (B1213986) groups in the parent compound, are significant contributors to a molecule's lipophilicity and steric profile. Variations in these groups can modulate how a molecule interacts with biological targets and membranes. Alkoxy groups are generally considered unique substituents that, while not acting as strong directing groups in chemical reactions, can influence regioselectivity through both steric and coordination effects. mdpi.com

Replacing an oxygenated functional group like an alkoxy group with a bioisostere, such as a fluorine atom, is a common strategy in medicinal chemistry that is expected to increase lipophilicity. chemrxiv.org However, the extent of this change is influenced by other substituents on the aromatic ring. chemrxiv.org For methoxy groups, this transformation can lead to a change in logP ranging from -1.08 to +0.63, indicating that in some electronic environments, the change can actually decrease lipophilicity. chemrxiv.org In SAR studies of aristoyagonine (B1246166) derivatives, replacing a methoxy group with a larger ethoxy group resulted in a weak inhibitory effect, demonstrating the importance of the size and position of alkoxy groups for maintaining activity. semanticscholar.org Steric hindrance from ortho-methoxy substituents can also prevent the co-planar conformation of an amide moiety with the benzene (B151609) ring, affecting intramolecular interactions. nih.gov

The introduction of amino and hydroxy groups onto the benzamide (B126) scaffold dramatically increases polarity and the capacity for hydrogen bonding, which can be pivotal for receptor binding and molecular self-assembly. Hydrogen bonding, in particular, is a key driving force in determining the crystal structure and even chiral discrimination of derivatives. researchgate.net

For example, in a series of 2-hydroxy-3-methoxybenzylidenethiazolo[3,2-a]pyrimidines, the type of hydrogen bonding (O–H···N vs. O–H···O) dictates the formation of different supramolecular structures in the crystalline phase. mdpi.com A paradoxical effect on lipophilicity has been observed in some substituted benzamides where an aromatic hydroxy group, through intramolecular hydrogen bonding with an adjacent amide carbonyl, can mask the polarity of both groups, leading to an increase in apparent lipophilicity. nih.gov Conversely, the introduction of amino groups can have varied effects. In one study of 2-phenoxybenzamide (B1622244) derivatives, replacing piperazinyl moieties with amino groups led to the least active compounds in the series, suggesting that while polarity is increased, the specific interactions afforded by the original group were lost. mdpi.com

Table 2: Physicochemical Properties of Substituted Analogues
CompoundKey SubstituentMolecular Weight (g/mol)Calculated XLogP3Hydrogen Bond Donors/AcceptorsReference
Methyl 4-ethoxy-3-methoxybenzoate4-Ethoxy210.232.30 / 4 nih.gov
Ethyl 3-hydroxy-4-methoxybenzoate3-Hydroxy196.202.11 / 4 nih.gov
Methyl 3-amino-4-methoxybenzoate3-Amino181.19N/A1 / 4 sigmaaldrich.com

Synthesis and Characterization of Novel Analogues

The creation of novel analogues of this compound involves multi-step synthetic pathways, often using related substituted benzaldehydes or benzoic acids as starting materials. These syntheses lead to complex heterocyclic systems with unique properties.

The replacement of a small alkoxy group like ethoxy with a larger, more complex group like benzyloxy (an arylalkyloxy group) is a common strategy in prodrug design. google.com A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in the body. The benzyloxy group, being bulkier and susceptible to enzymatic cleavage, can improve pharmacokinetic properties by, for example, increasing lipophilicity to enhance membrane permeability, and then releasing the active hydroxy- or ethoxy-form of the drug at the target site. While SAR studies have shown that benzylic moieties can be favorable for activity in related scaffolds, the direct synthesis and comparative analysis of a benzyloxy analogue of this compound for prodrug purposes is a specialized area of investigation. nih.gov

A significant class of analogues synthesized from precursors related to this compound are the thiazolo[3,2-a]pyrimidines. These fused heterocyclic systems are known for a wide range of biological activities, including antimicrobial and cytotoxic effects. rasayanjournal.co.inrsc.org The synthesis often begins with a three-component Biginelli reaction using a substituted benzaldehyde (B42025) (e.g., 4-methoxybenzaldehyde), thiourea, and a β-dicarbonyl compound to form a dihydropyrimidine-thione intermediate. rasayanjournal.co.in

This intermediate is then reacted with a halo-acetyl compound, such as ethyl chloroacetate (B1199739) or phenacyl bromides, to construct the fused thiazole (B1198619) ring, yielding the thiazolo[3,2-a]pyrimidine core. mdpi.comrsc.org For example, a series of 2-hydroxy-3-methoxybenzylidenethiazolo[3,2-a]pyrimidines were synthesized by condensing the thiazolo[3,2-a]pyrimidine precursor with 2-hydroxy-3-methoxybenzaldehyde (B140153) in the presence of a base like pyrrolidine. mdpi.comresearchgate.net These novel derivatives were then characterized using NMR, IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to confirm their structures. nih.govmdpi.com

1,2,4-Triazole (B32235) Schiff Base Derivatives

The synthesis of 1,2,4-triazole Schiff base derivatives represents a significant area of research in medicinal chemistry due to their broad spectrum of biological activities. While direct synthesis from this compound is not extensively documented in publicly available literature, the established synthetic routes for analogous compounds provide a clear pathway for their potential preparation.

The general synthesis of 1,2,4-triazole Schiff bases often commences with a substituted benzoic acid or its ester derivative. For instance, a multi-step synthesis has been successfully employed starting from vanillic acid (4-hydroxy-3-methoxybenzoic acid), a compound structurally similar to this compound. pensoft.net This process typically involves the conversion of the benzoic acid derivative to its corresponding hydrazide, followed by cyclization with a thiocarbonyl or similar reagent to form the 1,2,4-triazole ring. The resulting 4-amino-5-substituted-1,2,4-triazole-3-thiol then serves as a key intermediate.

This amine-functionalized triazole can subsequently undergo condensation with a variety of aromatic aldehydes to yield the desired Schiff base (imine) derivatives. pensoft.netnih.gov The imine group (-C=N-) is formed through the reaction of the primary amine on the triazole ring with the carbonyl group of the aldehyde. pensoft.net

A plausible synthetic scheme for 1,2,4-triazole Schiff base derivatives starting from this compound would likely mirror these established methods. The initial step would involve the hydrazinolysis of the methyl ester to form 3-ethoxy-4-methoxybenzohydrazide. This hydrazide would then be cyclized, likely using carbon disulfide in the presence of a base, to form the corresponding 1,2,4-triazole-3-thiol. Finally, condensation with various substituted aromatic aldehydes would yield a library of novel Schiff base derivatives.

The characterization of these synthesized compounds typically relies on spectroscopic methods such as Fourier-transform infrared (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry to confirm their molecular structures. arabjchem.org

Comparison with Structurally Related Benzoate (B1203000) Esters

A comparative analysis of this compound with its structural analogues, Methyl 4-methoxybenzoate (B1229959) and Methyl 3-hydroxy-4-methoxybenzoate, reveals key differences in their physicochemical properties, which can be attributed to the nature and position of their substituents on the benzene ring.

PropertyThis compoundMethyl 4-methoxybenzoateMethyl 3-hydroxy-4-methoxybenzoate
Molecular Formula C11H14O4C9H10O3C9H10O4
Molecular Weight 210.23 g/mol nih.gov166.17 g/mol 182.17 g/mol nih.govuni.lu
IUPAC Name This compoundMethyl 4-methoxybenzoateMethyl 3-hydroxy-4-methoxybenzoate nih.gov
XLogP3 2.3 nih.gov1.81.8 nih.gov
Hydrogen Bond Donor Count 001 nih.gov
Hydrogen Bond Acceptor Count 4 nih.gov34 nih.gov
Rotatable Bond Count 5 nih.gov33 nih.gov

Structural Differences:

This compound possesses both an ethoxy and a methoxy group on the benzene ring, in addition to the methyl ester functionality.

Methyl 4-methoxybenzoate is a simpler analogue, featuring only a methoxy group at the para position relative to the methyl ester.

Methyl 3-hydroxy-4-methoxybenzoate (also known as methyl isovanillate) differs from the primary compound by having a hydroxyl group at the 3-position instead of an ethoxy group. nih.gov

Physicochemical Property Comparison:

The presence of the additional ethoxy group in this compound significantly increases its molecular weight compared to the other two esters. This substitution also impacts its lipophilicity, as indicated by the higher XLogP3 value of 2.3, suggesting it is more nonpolar than both Methyl 4-methoxybenzoate and Methyl 3-hydroxy-4-methoxybenzoate, which share an XLogP3 value of 1.8. nih.govnih.gov

A key distinguishing feature of Methyl 3-hydroxy-4-methoxybenzoate is the presence of a hydroxyl group, which allows it to act as a hydrogen bond donor. nih.gov This capability is absent in the other two compounds. The number of hydrogen bond acceptors is higher in this compound and Methyl 3-hydroxy-4-methoxybenzoate due to the additional oxygen atom in their respective ethoxy and hydroxyl groups. nih.govnih.gov

The increased number of rotatable bonds in this compound is a direct consequence of the flexible ethyl chain in the ethoxy group. nih.gov These variations in structure and physicochemical properties are expected to influence the biological activity and pharmacokinetic profiles of any derived compounds.

Spectroscopic and Crystallographic Investigations

Advanced Spectroscopic Characterization

Spectroscopic techniques are fundamental in determining the structure of chemical compounds. For methyl 3-ethoxy-4-methoxybenzoate (B13718746), a combination of NMR, IR, MS, and UV-Vis spectroscopy provides a comprehensive profile of its chemical identity.

For comparison, the ¹H-NMR spectral data for methyl 3-methoxybenzoate shows characteristic signals for the aromatic protons and the methoxy (B1213986) groups. chemicalbook.com The aromatic protons appear in the range of δ 7.08-7.62 ppm, while the methyl ester and methoxy group protons resonate at approximately δ 3.89 and δ 3.82 ppm, respectively. chemicalbook.com

The ¹³C-NMR spectrum of methyl 3-methoxybenzoate reveals signals for the carbonyl carbon, aromatic carbons, and the methoxy carbons. chemicalbook.com Similarly, the ¹³C-NMR data for methyl 3-amino-4-methoxybenzoate provides reference points for the chemical shifts of carbons in a substituted benzene (B151609) ring. chemicalbook.com The spectrum of methyl 3-methoxy-4-(tosyloxy)benzoate further aids in predicting the positions of the carbon signals. researchgate.net

Based on these related compounds, the expected NMR data for methyl 3-ethoxy-4-methoxybenzoate would feature distinct signals for the ethoxy and methoxy groups, in addition to the aromatic protons and carbons, and the carbonyl carbon of the methyl ester.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Data for this compound

Assignment Predicted ¹H-NMR Chemical Shift (ppm) Predicted ¹³C-NMR Chemical Shift (ppm)
Aromatic-H6.9 - 7.7110 - 155
-OCH₃ (ester)~3.9~52
-OCH₃ (ether)~3.8~56
-OCH₂CH₃~4.1 (quartet)~64
-OCH₂CH₃~1.4 (triplet)~15
C=O-~166

Note: The predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of a compound provides a unique fingerprint based on the vibrations of its chemical bonds. While a specific FT-IR spectrum for this compound was not found, the spectrum of the related compound 4-ethoxy-3-methoxy benzaldehyde (B42025) offers a good approximation of the expected absorption bands. researchgate.net

The key functional groups in this compound are the ester (C=O, C-O), ether (C-O-C), and aromatic (C=C, C-H) moieties. The characteristic IR absorption frequencies for these groups are well-established.

Table 2: Expected FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (ester)Stretching1710 - 1730
C-O (ester)Stretching1250 - 1300
C-O-C (ether)Asymmetric Stretching1200 - 1275
C-O-C (ether)Symmetric Stretching1020 - 1075
C=C (aromatic)Stretching1500 - 1600
C-H (aromatic)Bending (out-of-plane)810 - 880
C-H (alkane)Stretching2850 - 3000

The presence of a strong absorption band around 1720 cm⁻¹ would be indicative of the carbonyl group of the ester. The C-O stretching vibrations of the ester and ether groups would appear in the fingerprint region between 1000 and 1300 cm⁻¹. A vapor phase IR spectrum is noted to be available for the isomer methyl 4-ethoxy-3-methoxybenzoate . nih.gov

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular formula of this compound is C₁₁H₁₄O₄, which corresponds to a molecular weight of 210.23 g/mol . lookchem.com

Gas Chromatography-Mass Spectrometry (GC-MS) data is available for the isomer methyl 4-ethoxy-3-methoxybenzoate . nih.gov The mass spectrum shows a molecular ion peak (M⁺) at m/z 210, confirming the molecular weight. Other significant fragments are observed at m/z 182, 151, and 106, which correspond to the loss of specific groups from the parent molecule. nih.gov For instance, the fragment at m/z 182 likely results from the loss of an ethyl group (-C₂H₅).

Predicted collision cross-section values for adducts of the related compound methyl 3-bromo-4-ethoxy-5-methoxybenzoate have also been calculated, which can be useful for advanced mass spectrometric analysis. uni.lu

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The benzene ring in this compound is a chromophore that absorbs UV light.

While direct UV-Vis spectral data for this compound is not available in the provided search results, theoretical and experimental studies on similar aromatic esters can provide an estimation of its absorption characteristics. For instance, the UV-Vis spectrum of ethyl 4-hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate has been studied, though its extended conjugation makes it a more complex system. researchgate.net Typically, simple benzene derivatives show a primary absorption band (π → π* transition) below 200 nm and a secondary, less intense band (the B-band) around 254 nm. The presence of auxochromic groups like ethoxy and methoxy groups is expected to cause a bathochromic shift (shift to longer wavelengths) of these absorption bands.

X-ray Crystallography and Molecular Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

A specific crystal structure for this compound has not been reported in the searched literature. However, the crystal structure of a closely related analogue, methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate , has been determined. This analogue differs by the presence of an additional ethoxycarbonylmethyl group attached to the phenolic oxygen.

Conformational Analysis and Intermolecular Interactions

The spatial arrangement of the ester group relative to the benzene ring is a critical conformational feature. In related benzoate (B1203000) structures, the carboxylate group is often nearly coplanar with the phenyl ring, facilitating electronic conjugation. However, slight torsion angles are common. For instance, in the structurally related methyl 4-acetoxy-3-methoxybenzoate, the dihedral angle between the phenyl plane and the carboxylate group is minimal, indicating a high degree of planarity. researchgate.net

The orientations of the ethoxy and methoxy groups are also crucial. These groups can rotate, leading to different conformers. The conformation of ethoxy groups in similar crystalline structures has been observed to vary significantly, indicating a shallow potential energy surface for rotation around the C(aryl)-O bond. nih.goviucr.org This flexibility suggests that the molecule can adopt different conformations depending on the crystalline packing forces.

In the solid state, the crystal packing of this compound would be governed by a network of weak intermolecular interactions. Given the absence of strong hydrogen bond donors, the primary interactions would be of the C-H···O type. These interactions would involve the hydrogen atoms from the methyl and methylene (B1212753) groups of the ester and ethoxy moieties, as well as the aromatic hydrogens, acting as donors. The acceptors would be the oxygen atoms of the carbonyl group, the methoxy group, and the ethoxy group. In the crystal lattice of related compounds, these weak hydrogen bonds, along with van der Waals forces, play a decisive role in the formation of the three-dimensional supramolecular architecture. cardiff.ac.uk Pi-stacking interactions between the aromatic rings are less likely to be a dominant packing feature, as seen in analogous structures where centroid-to-centroid distances are often unfavorable for efficient stacking. iucr.org

Table 1: Expected Conformational Details of this compound

FeatureDescriptionExpected Torsion/Dihedral AngleReference Analogue
Ester Group Orientation Dihedral angle between the plane of the benzene ring and the plane of the methyl ester group.Near 0° (planar) to allow for conjugation.Methyl 4-acetoxy-3-methoxybenzoate researchgate.net
Ethoxy Group Conformation Torsion angle C(4)-C(3)-O-C(ethyl) defining the orientation of the ethyl group relative to the ring.Variable, indicating conformational flexibility.Ethyl 4-[(4-methylbenzyl)oxy]benzoate nih.goviucr.org
Methoxy Group Conformation Torsion angle C(3)-C(4)-O-C(methyl) defining the orientation of the methyl group relative to the ring.Typically lies close to the plane of the benzene ring.1-(3-methoxyphenyl)-1H-tetrazol-5(4H)-one

Theoretical Calculations of Spectroscopic Parameters (e.g., GIAO for NMR)

Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data, providing a bridge between molecular structure and experimental observation. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is a widely employed computational approach to predict chemical shifts with a high degree of accuracy.

The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. The chemical shift (δ) is then determined by referencing these calculated shielding values (σ) to the shielding value of a standard reference compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ = σ(ref) - σ(sample).

For this compound, performing GIAO calculations, likely using Density Functional Theory (DFT) methods (e.g., with the B3LYP functional and a basis set like 6-311++G(d,p)), would involve first optimizing the molecule's geometry to find its lowest energy conformation. Subsequent GIAO calculations on this optimized structure would yield predicted ¹H and ¹³C NMR chemical shifts.

These theoretical predictions serve several key purposes:

Structural Verification: Comparing the calculated NMR spectrum with the experimental spectrum helps to confirm the proposed molecular structure and can be crucial in distinguishing between isomers, such as this compound and its isomer Methyl 4-ethoxy-3-methoxybenzoate.

Signal Assignment: Theoretical shifts can aid in the unambiguous assignment of complex signals in the experimental spectrum to specific protons and carbon atoms in the molecule.

Conformational Studies: By calculating the NMR parameters for different possible conformers, it is possible to determine which conformation best matches the experimental data, providing insight into the molecule's preferred shape in solution.

While specific GIAO calculations for this compound are not found in the surveyed literature, the methodology is standard in the characterization of novel organic compounds and would be an essential step in a comprehensive structural analysis of this molecule.

Enzymatic Interactions and Metabolic Transformations

Interaction with Monooxygenases (e.g., 4-methoxybenzoate (B1229959) monooxygenase)

The metabolism of Methyl 3-ethoxy-4-methoxybenzoate (B13718746) is anticipated to be significantly influenced by monooxygenases, a superfamily of enzymes that includes cytochrome P450 (CYP) enzymes. These enzymes are known to catalyze the O-dealkylation of aromatic ethers. For structurally related compounds, such as those with para-substituted methoxy (B1213986) groups, specific monooxygenases like 4-methoxybenzoate monooxygenase have been identified to catalyze O-demethylation. This process involves the hydroxylation of the alkyl group, leading to an unstable hemiacetal intermediate that spontaneously decomposes to a phenol (B47542) and an aldehyde.

While direct studies on the interaction of Methyl 3-ethoxy-4-methoxybenzoate with 4-methoxybenzoate monooxygenase are not extensively documented, research on analogous compounds provides valuable insights. For instance, cytochrome P450 enzymes from various organisms have been shown to possess O-demethylase activity towards aromatic compounds. mdpi.comnih.gov Studies on bacterial CYP199A4 have demonstrated its ability to efficiently demethylate 4-methoxybenzoic acid. acs.org Furthermore, some cytochrome P450 enzymes exhibit a preference for the O-demethylation of para-substituted benzoates. nih.gov Given that this compound possesses a methoxy group at the para position, it is plausible that it serves as a substrate for similar monooxygenases. The presence of the adjacent ethoxy group at the meta position could, however, influence the binding affinity and catalytic efficiency of the enzyme.

Role as a Substrate for Enzymatic Reactions

This compound can undergo several enzymatic reactions, primarily hydrolysis of the ester linkage and O-dealkylation of its ether groups.

Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis by carboxylesterases, which are abundant in the liver and other tissues. wikipedia.orgnih.gov This reaction would yield 3-ethoxy-4-methoxybenzoic acid and methanol (B129727). The rate of this hydrolysis can be influenced by the steric and electronic properties of the surrounding substituents on the benzene (B151609) ring.

O-Dealkylation: The ethoxy and methoxy groups are targets for O-dealkylation by cytochrome P450 enzymes. This process can lead to the formation of phenolic metabolites. O-demethylation would produce Methyl 3-ethoxy-4-hydroxybenzoate, while O-deethylation would result in Methyl 3-hydroxy-4-methoxybenzoate. The relative rates of these two dealkylation reactions can vary depending on the specific CYP isoform involved and the steric hindrance posed by the respective alkyl groups. nih.gov

Formation of Metabolites with Distinct Biological Activities

The enzymatic transformation of this compound can lead to the formation of several metabolites, each with potentially distinct biological activities.

3-Ethoxy-4-methoxybenzoic acid: Formed via ester hydrolysis, this carboxylic acid derivative may exhibit its own pharmacological or toxicological profile.

Methyl 3-ethoxy-4-hydroxybenzoate and 3-Ethoxy-4-hydroxybenzoic acid: Resulting from O-demethylation of the para-methoxy group, followed by potential ester hydrolysis, these phenolic compounds could possess antioxidant properties. globalresearchonline.netsemanticscholar.orgresearchgate.net Hydroxybenzoic acid derivatives are known to have a wide range of biological activities, including antimicrobial, anti-inflammatory, and even antipsoriatic effects. globalresearchonline.netsemanticscholar.orgresearchgate.netnih.gov

Methyl 3-hydroxy-4-methoxybenzoate and 3-Hydroxy-4-methoxybenzoic acid: Formed through O-deethylation of the meta-ethoxy group, these metabolites may also exhibit biological activities, although they are generally less studied than their para-hydroxy counterparts.

3,4-Dihydroxybenzoic acid (Protocatechuic acid): Further dealkylation of the mono-hydroxylated metabolites could lead to the formation of this dihydroxybenzoic acid. Protocatechuic acid has been shown to induce apoptosis in human gastric carcinoma cells, indicating potential anticancer activity. nih.gov

Metabolic Stability in Biological Systems

The metabolic stability of a compound refers to its susceptibility to biotransformation by metabolic enzymes. The stability of this compound in biological systems is determined by the rates of its primary metabolic pathways: ester hydrolysis and O-dealkylation.

The presence of the ester group generally suggests a degree of metabolic lability, as carboxylesterases are efficient catalysts for hydrolysis. wikipedia.orgnih.govnih.gov However, the stability can be influenced by the specific structure of the ester.

The stability of the ether linkages is dependent on the activity of cytochrome P450 enzymes. The rate of O-dealkylation can be influenced by factors such as the specific CYP isoforms present and the accessibility of the alkoxy groups to the enzyme's active site. nih.gov Minor structural variations can have significant consequences for metabolic outcomes and, consequently, the compound's half-life in the body. nih.gov

Influence of Alkoxy Groups on Resistance to Enzymatic Hydrolysis

The nature of the alkoxy groups (ethoxy and methoxy) on the benzene ring can influence the molecule's resistance to enzymatic hydrolysis, both of the ester and the ether linkages.

The electronic properties of the alkoxy groups can affect the reactivity of the ester carbonyl group towards nucleophilic attack by the serine residue in the active site of carboxylesterases. Both methoxy and ethoxy groups are electron-donating through resonance, which can influence the electron density at the ester linkage. shaalaa.com

Regarding the O-dealkylation of the ether groups, the size and nature of the alkyl substituent can impact the rate of metabolism. While specific data for this compound is scarce, studies on related compounds can offer insights. For instance, the substrate specificity of some cytochrome P450 enzymes is influenced by the size of the alkyl group on the aromatic ring, with some enzymes showing a preference for bulkier substrates. rsc.org Conversely, other studies suggest that smaller alkyl groups may be more readily metabolized. The relative position of the alkoxy groups (meta and para) will also play a role in how the substrate orients within the enzyme's active site, thereby affecting which group is preferentially metabolized. mdpi.comnih.gov

Applications in Medicinal Chemistry and Drug Development

Role as an Intermediate in Pharmaceutical Synthesis

This benzoate (B1203000) derivative serves as a key component in the synthetic pathways of several important drugs.

While some synthetic routes for the anticancer drug Gefitinib (B1684475), a tyrosine kinase inhibitor, begin with the closely related methyl 3-hydroxy-4-methoxybenzoate, the subsequent alkylation step to introduce a side chain mirrors the core structure of methyl 3-ethoxy-4-methoxybenzoate (B13718746). capes.gov.brmdpi.comnih.gov In these processes, the initial step involves the alkylation of the hydroxyl group on the benzene (B151609) ring. mdpi.comnih.gov For instance, a reported synthesis of Gefitinib and its analogs involves the reaction of methyl 3-hydroxy-4-methoxybenzoate with 1-bromo-3-chloropropane. mdpi.comnih.gov This reaction forms an ether linkage, creating an intermediate that is then subjected to a series of reactions including nitration, reduction, cyclization, and chlorination to ultimately yield the Gefitinib scaffold. capes.gov.brmdpi.comnih.gov This highlights the importance of the ethoxy-methoxy-benzoate framework in constructing the core of the final drug molecule.

Table 1: Key Intermediates in a Reported Gefitinib Synthesis

Compound NameRole in Synthesis
Methyl 3-hydroxy-4-methoxybenzoateStarting Material
Methyl 3-(3-chloropropoxy)-4-methoxybenzoateAlkylated Intermediate
Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoateNitrated Intermediate
Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoateReduced Intermediate

Table 2: Synthetic Approach to an Apremilast Intermediate

Reactant 1Reactant 2Key ReactionProduct
Methyl 3-ethoxy-4-methoxybenzoateDimethyl sulfoneCondensation2-(3-ethoxy-4-methoxyphenyl)-1-methylsulfonyl acetone

While the role of this compound as an intermediate in the synthesis of Gefitinib and Apremilast is documented, its application as a building block for other complex organic compounds and agrochemicals is not extensively reported in publicly available scientific literature. The compound's structural motifs are of interest in synthetic organic chemistry, but specific examples beyond the aforementioned pharmaceuticals are not readily found.

Investigation of Potential Biological Activities

The direct biological activities of this compound itself are not a primary focus of research, with studies concentrating on the therapeutic effects of the final drug products derived from it.

There is a lack of specific studies investigating the direct interactions of this compound with biomolecules and cellular processes. Research efforts are typically directed towards the end products, such as Gefitinib's interaction with the epidermal growth factor receptor (EGFR) tyrosine kinase or Apremilast's inhibition of PDE4. google.comresearchgate.net

Similarly, there is no significant body of research exploring the modulation of enzymatic pathways directly by this compound. The known biological effects are associated with the final pharmaceutical compounds, which are designed to interact with specific enzymes like tyrosine kinases or phosphodiesterases. google.comresearchgate.net Any enzymatic interaction of the intermediate itself is likely to be transient and not therapeutically relevant.

Antimicrobial Properties of Derivatives

The core structure of vanillin (B372448) and its derivatives, such as this compound, serves as a scaffold for developing new antimicrobial agents. turkjps.org The antimicrobial potential of vanillin is attributed to its effect on the cytoplasmic membrane of bacteria. turkjps.org However, the efficacy can vary significantly based on the derivative, concentration, and the target microorganism. turkjps.org

Research into derivatives has shown varied results. For instance, a study on bis-hydrazone substituted isovanillin (B20041) derivatives revealed that while some compounds exhibited significant inhibitory properties against specific bacterial strains like E. coli and S. aureus, others showed little to no activity. researchgate.net Specifically, compounds 3g (R=-H) and 3j (R= -4Cl) demonstrated potent inhibition against E. coli with Minimum Inhibitory Concentration (MIC) values of 1.56 and 6.25 µg/mL, respectively. researchgate.net In contrast, newly synthesized isoxazole (B147169) derivatives of a vanillin analogue showed low antibacterial activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (P. aeruginosa, E. coli) bacteria when compared to the standard drug, Benzylpenicillin. icm.edu.pl

Furthermore, the synthesis of novel acetyl vanillin derivatives, specifically Schiff bases, has yielded compounds with significant antimicrobial activity against E. coli, with some derivatives showing efficacy comparable to the standard drug ciprofloxacin. nih.govnih.gov The presence of an OH group and specific electron-withdrawing substituents on the aromatic ring can enhance antibacterial action. researchgate.net This combinatorial approach, creating hybrid molecules from vanillic acid, is considered a useful strategy for generating potent chemotherapeutic agents. ijsrst.comresearchgate.netresearchgate.net

Table 1: Antimicrobial Activity of Selected Vanillin and Isovanillin Derivatives

Compound/Derivative Test Organism Activity/Measurement Result Source
Bis-hydrazone (3g, R=-H) E. coli MIC 1.56 µg/mL researchgate.net
Bis-hydrazone (3j, R=-4Cl) E. coli MIC 6.25 µg/mL researchgate.net
Vanillin E. coli MIC 12.5 mM nih.gov
Vanillin S. aureus MIC 12.5 mM nih.gov
Vanillin P. aeruginosa MIC >25 mM nih.gov
Acetyl Vanillin Derivatives (F & I) E. coli Well diffusion method Significant activity nih.govnih.gov
Isoxazole Derivatives (1a-1h) S. aureus, B. subtilis Cup-plate agar (B569324) diffusion Low activity icm.edu.pl
Isoxazole Derivatives (1a-1h) P. aeruginosa, E. coli Cup-plate agar diffusion No activity icm.edu.pl

Antioxidant Activities of Related Compounds

Vanillic acid and its esters, which are structurally related to this compound, have been systematically evaluated for their antioxidant properties. tandfonline.comnih.gov These compounds have demonstrated significant potential in scavenging free radicals, although their effectiveness varies depending on the specific assay and the chemical structure of the compound. tandfonline.comnih.gov

In assays using physiologically relevant peroxyl radicals, such as the ORAC (Oxygen Radical Absorbance Capacity) and OxHLIA (Oxidative Hemolysis Inhibition Assay), vanillic acid and its esters showed much stronger activity than the standard antioxidant Trolox. tandfonline.comnih.gov A key finding is the strong correlation between the lipophilicity of the vanillic acid esters and their antioxidative activity in the OxHLIA assay. nih.govjst.go.jp This suggests that increased lipophilicity enhances the protective effect of these esters against biomembrane damage induced by free radicals. nih.govjst.go.jp

However, the performance of these compounds can differ in various antioxidant assays. For example, methyl, ethyl, and butyl vanillate (B8668496) were more potent than Trolox in scavenging ABTS•+ radicals but showed no activity against DPPH and galvinoxyl radicals, which vanillic acid itself could neutralize. tandfonline.comresearchgate.net The antioxidant activity of phenolic compounds is influenced by factors such as the number and position of hydroxyl groups and the presence of intramolecular hydrogen bonding. researchgate.netmdpi.com Generally, an increase in the number of hydroxyl groups leads to higher antioxidant capacity. researchgate.netmdpi.com

Table 2: Comparative Antioxidant Activity of Vanillic Acid and its Esters

Compound Assay Result Compared to Trolox Source
Vanillic Acid Esters ORAC Much Stronger tandfonline.comnih.gov
Vanillic Acid Esters OxHLIA Much Stronger tandfonline.comnih.gov
Methyl, Ethyl, Butyl Vanillate ABTS•+ scavenging Stronger tandfonline.comresearchgate.net
Methyl, Ethyl, Butyl Vanillate DPPH radical scavenging No Activity tandfonline.comresearchgate.net
Methyl, Ethyl, Butyl Vanillate Galvinoxyl radical scavenging No Activity tandfonline.comresearchgate.net
Vanillic Acid DPPH, Galvinoxyl, ABTS•+ Active tandfonline.com

Drug Development Research Directions

Lead Compound Identification and Optimization

In drug discovery, a "lead compound" is a chemical compound that has shown potential to be a therapeutic agent and serves as the starting point for chemical modifications to improve its properties. biobide.com The process of lead optimization aims to enhance the efficacy, safety, and pharmacokinetic profile of the lead compound. sartorius.comcoleparmer.com This involves modifying the chemical structure to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties while reducing toxicity. coleparmer.com

Vanillic acid and its derivatives, including this compound, are considered valuable lead compounds due to their demonstrated biological activities. ijsrst.comresearchgate.netresearchgate.net The objective is often to synthesize derivatives with enhanced therapeutic potential. researchgate.net This can involve strategies like creating hybrid molecules by combining vanillic acid with other active compounds to produce a more potent candidate. researchgate.net

The process is iterative, involving the design, synthesis, and testing of new analogs to achieve a balance between various pharmacological and physicochemical properties. coleparmer.com Computational methods such as QSAR (Quantitative Structure-Activity Relationship), molecular docking, and machine learning are increasingly used to predict the biological activity of molecules and guide the optimization process. danaher.comfrontiersin.org

Strategies for Resolving Contradictions in Biological Activity Data

Contradictory results in biological activity data for a series of compounds are a common challenge in drug discovery. researchgate.net These discrepancies can arise from various factors, including the use of different assay methods, variations in experimental conditions, and the inherent complexity of biological systems. nih.govnih.govresearchgate.net For instance, the antimicrobial activity of vanillin derivatives has been shown to be dependent on the specific strain of bacteria used and the method of evaluation (e.g., disk-diffusion vs. broth dilution). turkjps.orgnih.gov

To address these contradictions, several strategies can be employed:

Standardization of Assays: The use of standardized protocols, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), can improve the reproducibility and comparability of results across different studies and laboratories. nih.govresearchgate.net However, even with standardization, variability can persist. researchgate.net

Orthogonal Approaches: Employing multiple, distinct experimental methods to evaluate the same biological activity can help validate findings. researchgate.net If different assays produce similar results, it increases confidence in the data.

Comprehensive Characterization: A thorough understanding of the physicochemical properties of the compounds being tested is crucial. Factors like solubility and stability can significantly impact assay outcomes.

Contextual Analysis: Recognizing that the biological activity of a compound can be highly context-dependent is essential. nih.gov For example, the efficacy of an antimicrobial agent can be influenced by the growth phase of the bacteria or the presence of other substances in the test medium.

Systematic Structure-Activity Relationship (SAR) Studies: A systematic investigation of how changes in chemical structure affect biological activity can help to rationalize seemingly contradictory data and build a more robust understanding of the compound's mechanism of action. nih.govjocpr.com

By implementing these strategies, researchers can better navigate the complexities of biological data and make more informed decisions in the drug development process.

Computational Chemistry and in Silico Studies

Molecular Docking Simulations for Target Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as Methyl 3-ethoxy-4-methoxybenzoate (B13718746), might interact with a biological target, typically a protein or enzyme.

Currently, there are no specific molecular docking studies published in peer-reviewed literature that focus on Methyl 3-ethoxy-4-methoxybenzoate. Such a study would involve docking this compound into the active site of a selected target receptor to calculate its binding affinity and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. While research exists on related compounds, direct data for this compound is not available.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are used to predict the activity of new compounds based on their physicochemical properties, such as hydrophobicity, electronics, and sterics. youtube.com

A formal QSAR analysis for a series of compounds including this compound has not been documented in available scientific literature. Developing a QSAR model would require a dataset of structurally related compounds with measured biological activities against a specific target. nih.gov From this data, a correlative equation could be derived to guide the design of new analogs with potentially improved activity. nih.govnih.gov

Steric Hindrance Evaluation using DFT Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It can be employed to evaluate properties like steric hindrance by calculating the molecule's three-dimensional geometry, bond lengths, and bond angles.

Specific DFT calculations to evaluate the steric hindrance of this compound have not been reported in the literature. Such calculations would provide insight into how the spatial arrangement of the ethoxy and methoxy (B1213986) groups on the benzene (B151609) ring influences the molecule's ability to interact with other molecules or fit into a receptor's binding site. While DFT studies have been performed on structurally dissimilar molecules to assess steric effects, this specific analysis for this compound is not publicly available. dergipark.org.trresearchgate.net

Prediction of Nonlinear Optical Properties

Nonlinear optical (NLO) properties of materials are of significant interest for applications in optoelectronics and photonics. Computational methods can predict these properties, such as hyperpolarizability, which indicates a molecule's NLO response.

There are no specific published studies on the predicted or experimentally determined nonlinear optical properties of this compound. Research into the NLO properties of other organic molecules suggests that factors like molecular symmetry, charge transfer, and the presence of donor-acceptor groups can play a crucial role. A computational investigation would be required to determine if this compound possesses significant NLO characteristics.

Thermodynamic Properties and Stability Predictions

Thermodynamic properties, such as enthalpy of formation, Gibbs free energy of formation, and heat capacity, are crucial for understanding the stability and reactivity of a compound. These can be predicted using computational methods like the Joback method, which is based on group contributions.

For an isomer, Methyl 4-ethoxy-3-methoxybenzoate (CAS 3535-24-8), some thermodynamic properties have been calculated using such predictive methods. chemeo.com It is important to note that these values are for a structural isomer and may differ from those for this compound.

Table 1: Predicted Thermodynamic Properties for Methyl 4-ethoxy-3-methoxybenzoate (Isomer)

Property Value Unit Method
Enthalpy of Formation (Gas, ΔfH°gas) -566.02 kJ/mol Joback Method chemeo.com
Gibbs Free Energy of Formation (ΔfG°) -309.03 kJ/mol Joback Method chemeo.com
Enthalpy of Fusion (ΔfusH°) 22.67 kJ/mol Joback Method chemeo.com
Enthalpy of Vaporization (ΔvapH°) 57.66 kJ/mol Joback Method chemeo.com

This data pertains to the isomer Methyl 4-ethoxy-3-methoxybenzoate and is provided for illustrative purposes due to the absence of specific data for this compound.

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like methyl 3-ethoxy-4-methoxybenzoate (B13718746). Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose, leveraging the compound's hydrophobicity for separation. phenomenex.com

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18-bonded silica (B1680970) column, is used in conjunction with a polar mobile phase. phenomenex.com The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. For methyl 3-ethoxy-4-methoxybenzoate, a gradient or isocratic elution with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water is effective. sielc.combme.hu The addition of a small amount of acid, like formic or phosphoric acid, to the mobile phase can improve peak shape and resolution. sielc.com Detection is commonly achieved using a UV detector, as the aromatic ring in the molecule absorbs UV light, typically around 254 nm. researchgate.netejpmr.com

The purity of a sample is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. The presence of impurities would be indicated by the appearance of additional peaks at different retention times.

Table 1: Illustrative HPLC Parameters for Purity Determination of this compound

ParameterCondition
Column C18 (Octadecyl-bonded silica), 5 µm particle size, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) or Methanol:Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Temperature Ambient

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. libretexts.org It is an ideal method for the analysis of volatile compounds like this compound.

In a GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph. The components of the mixture are then separated based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer. The molecules are then ionized, typically by electron impact (EI), which causes them to fragment in a reproducible manner.

The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge ratio (m/z) of the parent molecular ion and its various fragments. For the isomeric compound, methyl 4-ethoxy-3-methoxybenzoate, key fragmentation peaks in the mass spectrum have been identified. nih.gov The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight (210.23 g/mol ). chemsynthesis.com Common fragmentation patterns for benzoate (B1203000) esters include the loss of the alkoxy group (-OCH₃) and the ethoxy group (-OC₂H₅).

Table 2: Predicted Key Mass-to-Charge (m/z) Ratios for this compound in GC-MS

m/zInterpretation
210Molecular ion [M]⁺
182Loss of ethylene (B1197577) [M - C₂H₄]⁺
179Loss of methoxy (B1213986) radical [M - •OCH₃]⁺
165Loss of ethoxy radical [M - •OC₂H₅]⁺
151Loss of both alkoxy groups and subsequent rearrangement

Note: This table is predictive for this compound based on general fragmentation patterns and data for its isomer, Methyl 4-ethoxy-3-methoxybenzoate. nih.gov

Other Chromatographic and Spectrometric Techniques

Besides HPLC and GC-MS, other analytical methods can be employed for the characterization and purity assessment of this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that can be used for monitoring reaction progress, identifying compounds, and determining the purity of a sample. nih.govkhanacademy.org For this compound, a silica gel plate can be used as the stationary phase with a non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, as the mobile phase. rockefeller.edu The separated spots can be visualized under UV light due to the aromatic nature of the compound. khanacademy.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure of a molecule. ¹H NMR and ¹³C NMR spectra would confirm the presence and connectivity of the different functional groups (methyl, ethyl, methoxy, and the aromatic ring) in this compound. chemicalbook.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the C=O stretch of the ester, C-O stretches of the ether and ester groups, and C-H stretches of the aromatic and aliphatic portions of the molecule. nih.gov

Table 3: Summary of Other Analytical Techniques

TechniqueApplicationExpected Observations
Thin-Layer Chromatography (TLC) Purity check, reaction monitoringA single spot under UV light for a pure sample.
¹H NMR Spectroscopy Structural confirmationDistinct signals for aromatic protons, methoxy protons, ethoxy protons (triplet and quartet), and methyl ester protons.
¹³C NMR Spectroscopy Structural confirmationResonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the methoxy, ethoxy, and methyl ester groups.
Infrared (IR) Spectroscopy Functional group identificationCharacteristic absorption bands for C=O (ester), C-O (ether and ester), and aromatic C-H bonds.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The future of synthesizing methyl 3-ethoxy-4-methoxybenzoate (B13718746) and its derivatives lies in the development of novel, efficient, and environmentally benign methodologies. A key starting material for its synthesis is 3-ethoxy-4-methoxybenzaldehyde (B45797). Traditional methods for preparing this precursor often involve the ethylation of isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) using reagents like ethyl bromide or diethyl sulfate (B86663) in the presence of a base. ontosight.ainih.gov One patented method describes the synthesis of 3-ethoxy-4-methoxybenzaldehyde from isovanillin and bromoethane (B45996) using an alkali and a catalyst in a solvent, highlighting a simple and safe reaction operation. nih.gov Another approach involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with ethyl bromide in ethanol (B145695) with potassium hydroxide (B78521). ontosight.ai

A retracted paper on the synthesis of the anticancer drug gefitinib (B1684475) utilized methyl 3-hydroxy-4-methoxybenzoate as a starting material, which underwent alkylation, nitration, reduction, and cyclization. nih.gov Although retracted, the synthetic strategies presented could inspire the development of novel pathways for creating derivatives of methyl 3-ethoxy-4-methoxybenzoate.

Deeper Investigation into Biological Targets and Mechanisms of Action

While the direct biological targets and mechanisms of action of this compound are not yet extensively studied, research on related substituted benzoic acid and benzothiazole (B30560) derivatives provides a foundation for future investigations. Substituted benzothiazoles, for instance, have shown promise as antibacterial agents by inhibiting enzymes like MurB and DNA gyrase B. nih.gov The antimicrobial activity of benzoates is also well-documented, with sodium benzoate (B1203000) being a widely used food preservative. nih.govurl.edu

Future research should aim to identify the specific molecular targets of this compound. This could involve screening the compound against a panel of enzymes and receptors known to be modulated by similar structures. For example, phosphodiesterase (PDE) inhibitors, many of which are based on substituted benzoic acid structures, are a promising area of investigation. dergipark.org.trgoogle.com Techniques such as affinity chromatography and mass spectrometry-based proteomics can be employed to pull down and identify binding partners.

Once potential targets are identified, detailed mechanistic studies will be crucial. This includes elucidating how the compound interacts with its target at the molecular level, and the subsequent downstream effects on cellular signaling pathways. Such studies will be instrumental in understanding its potential therapeutic applications, for instance, in oncology, where related compounds like methyl vanillate (B8668496) have shown inhibitory effects on cancer cell proliferation and migration. researchgate.net

Development of Advanced Analogues with Enhanced Bioactivity

The structural scaffold of this compound offers numerous possibilities for the design and synthesis of advanced analogues with improved biological activity. By systematically modifying the substituent groups on the benzene (B151609) ring, it is possible to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.

For example, the introduction of different alkyl or aryl groups, halogens, or nitrogen-containing heterocycles could lead to analogues with enhanced potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies on related benzothiazole derivatives have shown that the presence of specific substituents, such as a chloro group or a methyl group at particular positions, can significantly enhance antibacterial activity. nih.gov Similarly, studies on benzochromene derivatives have demonstrated that substitutions on the pendant phenyl ring can influence their cytotoxic activity against cancer cells. wikipedia.org

The synthesis of a series of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids has been reported, providing a template for creating a library of analogues. nih.gov The development of such libraries and their subsequent screening for various biological activities, including antimicrobial and anticancer effects, will be a key focus of future research. nih.govchemsynthesis.comosti.gov

Integration of Computational and Experimental Approaches in Drug Design

The integration of computational and experimental methods is a powerful strategy for accelerating the drug discovery and development process for analogues of this compound. Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) analysis can be used to predict the biological activity of novel analogues and to understand their interactions with potential biological targets.

Molecular docking studies can simulate the binding of ligands to the active site of a protein, providing insights into the binding affinity and the key interactions that stabilize the complex. This information can guide the design of more potent and selective inhibitors. QSAR studies, on the other hand, correlate the chemical structure of a series of compounds with their biological activity, allowing for the prediction of the activity of new, untested compounds. nih.gov

These in silico predictions can then be validated through experimental studies, creating a feedback loop that refines the computational models and guides the synthesis of the most promising candidates. This integrated approach has been successfully applied to other classes of compounds, including inhibitors of β-ketoacyl-acyl carrier protein synthase III and 3-methoxy flavone (B191248) derivatives, and holds significant promise for the development of new drugs based on the this compound scaffold. nih.govnih.gov

Potential in Specialty Chemical Manufacturing Beyond Pharmaceuticals

Beyond its potential in the pharmaceutical industry, this compound and its derivatives have potential applications in the manufacturing of specialty chemicals. Benzoic acid and its esters are known to be used as plasticizers, in coatings, and as intermediates in the synthesis of other chemicals.

The unique substitution pattern of this compound may impart specific properties that could be advantageous in these applications. For instance, the presence of both ethoxy and methoxy (B1213986) groups could influence the solubility, polarity, and reactivity of the molecule, making it a candidate for use in the development of new polymers, resins, or electronic materials. The electronic effects of substituents on the properties of phenyl benzoates have been a subject of study, indicating that these modifications can significantly alter the characteristics of the resulting material.

Further research is needed to explore these potential applications. This could involve investigating the physical and chemical properties of polymers and other materials incorporating this compound, as well as evaluating its performance in various industrial applications. The versatility of the benzoic acid scaffold suggests that this compound could become a valuable building block in the specialty chemicals industry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Methyl 3-ethoxy-4-methoxybenzoate to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves esterification and substitution reactions. Key steps include:

  • Reaction Conditions : Reflux in solvents like ethanol or dichloromethane under acidic or basic catalysis (e.g., sulfuric acid or sodium methoxide) .
  • Purification : Recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
  • Yield Optimization : Control reaction time (4–6 hours) and stoichiometric ratios (1:1.2 for nucleophile-to-substrate) to minimize side products like hydrolyzed esters .

Q. How can spectroscopic and crystallographic techniques characterize this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substituent positions (e.g., methoxy at C4, ethoxy at C3) and ester carbonyl signals (~168–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., C11H14O4\text{C}_{11}\text{H}_{14}\text{O}_4, expected m/zm/z 210.0892) .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying steric effects of substituents .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer :

  • Drug Intermediate : Used to synthesize bioactive derivatives (e.g., anti-inflammatory or anticancer agents) via functional group modifications (e.g., bromination, formylation) .
  • Enzyme Inhibition Studies : Test interactions with target enzymes (e.g., cyclooxygenase-2) using kinetic assays and molecular docking simulations .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?

  • Methodological Answer :

  • Electronic Effects : The ethoxy group (-OCH2_2CH3_3) is electron-donating, activating the ring for EAS at the para position relative to the methoxy group. Compare with brominated analogs (e.g., Methyl 3-bromo-5-ethoxy derivatives) to assess deactivation trends .
  • Steric Hindrance : Use computational models (DFT calculations) to evaluate substituent bulkiness and regioselectivity in reactions like nitration or sulfonation .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Comparative Bioassays : Replicate studies under standardized conditions (e.g., fixed cell lines, IC50_{50} protocols) to minimize variability .
  • Structural-Activity Relationship (SAR) Analysis : Correlate substituent modifications (e.g., replacing methoxy with fluorine) with activity changes using QSAR models .
  • Metabolite Profiling : Use HPLC-MS to identify degradation products or active metabolites that may explain discrepancies .

Q. How can this compound be utilized in designing liquid crystals or polymers?

  • Methodological Answer :

  • Liquid Crystal Synthesis : Incorporate into mesogens by coupling with aromatic diols (e.g., 4,4'-biphenol) via Mitsunobu or Ullmann reactions. Characterize phase transitions using differential scanning calorimetry (DSC) .
  • Polymer Functionalization : Graft onto polymer backbones (e.g., polystyrene) using radical initiators. Assess thermal stability via thermogravimetric analysis (TGA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.